molecular formula C17H12ClN3O3 B11487024 N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B11487024
M. Wt: 341.7 g/mol
InChI Key: TZSMYDLHZYNHRI-UHFFFAOYSA-N
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Description

N-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable carbonyl compound.

    Substitution reactions:

    Coupling reactions: The final step involves coupling the pyrazole derivative with a benzodioxole carboxamide moiety under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can also occur, potentially affecting the nitro or carbonyl groups if present.

    Substitution: Halogen substitution reactions are common, especially involving the chlorine atom on the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Chlorinating agents like thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Agrochemistry: The compound is explored for its insecticidal and herbicidal properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is investigated for its role in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyano-1-phenyl-1H-pyrazole): Known for its insecticidal activity.

    5-chloro-N-(4-(1,5-disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl-2-methoxybenzamide: Studied for its anti-inflammatory properties.

Uniqueness

N-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific structural features, such as the combination of a pyrazole ring with a benzodioxole carboxamide moiety

Properties

Molecular Formula

C17H12ClN3O3

Molecular Weight

341.7 g/mol

IUPAC Name

N-[4-(4-chloropyrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C17H12ClN3O3/c18-12-8-19-21(9-12)14-4-2-13(3-5-14)20-17(22)11-1-6-15-16(7-11)24-10-23-15/h1-9H,10H2,(H,20,22)

InChI Key

TZSMYDLHZYNHRI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=C(C=N4)Cl

Origin of Product

United States

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